Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide
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Description
Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide is a useful research compound. Its molecular formula is C12H10N2OS2 and its molecular weight is 262.35. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives, including compounds structurally related to Methyl 2-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl sulfide, have been synthesized and studied for their corrosion inhibition properties. For example, derivatives such as MBIMOT, EBIMOT, and PBIMOT demonstrated significant corrosion inhibition ability for mild steel in sulfuric acid. These studies, conducted using gravimetric, electrochemical, SEM, and computational methods, revealed the formation of a protective layer on the metal surface and suggested a mixed physisorption and chemisorption mechanism, based on Langmuir adsorption isotherm, thermodynamic, and kinetic parameters (Ammal, Prajila & Joseph, 2018).
Molecular Structure and Biological Activities
The molecular structures of 1,3,4-oxadiazole derivatives have been elucidated through various spectroscopic methods, and their biological activities, including antioxidant and antibacterial properties, have been assessed. For instance, compounds like 2-phenyl-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide showed good antibacterial activity against Staphylococcus aureus, while others demonstrated potent antioxidant activity. The importance of intermolecular hydrogen bonds and the contributions of various intercontacts to the stability and activity of these compounds were highlighted through Hirshfeld surface analysis (Karanth et al., 2019).
Pharmacological Potential
In the realm of pharmacology, 1,3,4-oxadiazole and related derivatives have been evaluated for a range of activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Compounds have been tested against targets like EGFR, tubulin, COX-2, and 5-LOX, showing varying degrees of binding and inhibitory effects. These studies offer insights into the potential therapeutic applications of these compounds (Faheem, 2018).
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h1,4-7H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAHSREMPGVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.